2,4-Dihydroxybenzophenone

Overview

Description

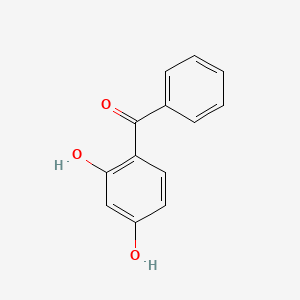

2,4-Dihydroxybenzophenone (DHBP, BP-1) is a benzophenone derivative widely utilized as a ultraviolet (UV) absorber in polymers, resins, and sunscreen formulations due to its ability to absorb UV radiation in the 200–400 nm range . Its molecular structure features hydroxyl groups at the 2- and 4-positions, enabling intramolecular hydrogen bonding that stabilizes its excited state and enhances UV absorption . DHBP is synthesized via the benzoyl chloride method under solvent-free conditions, achieving a yield of 69.8% at optimal parameters (resorcinol:benzoyl chloride:AlCl₃ molar ratio = 5:1:1.2, 140°C, 8 min stirring) . Applications span industrial UV protection (e.g., polystyrene, acrylonitrile polymers) and pharmaceuticals, where it serves as an intermediate for anxiolytic and antihistaminic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzophenone can be synthesized through several methods. One common approach involves the reaction of resorcinol with benzoyl chloride in the presence of a Friedel-Crafts catalyst such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2). The reaction typically occurs under anhydrous conditions to prevent the catalyst from being consumed by moisture .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting resorcinol with a benzotrihalide in the presence of an aqueous solution of N-methylpyrrolidone. The crude reaction product is then purified through vacuum distillation to obtain a highly pure form of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers and esters.

Scientific Research Applications

Research on Liver Injury Protection

Recent studies have highlighted the hepatoprotective effects of 2,4-dihydroxybenzophenone against acetaminophen-induced liver injury. In an experimental model using C57BL/6J mice, administration of BP-1 demonstrated significant protection against liver damage characterized by reduced serum enzyme levels (ALT, AST) and improved histopathological outcomes. The antioxidant activity of BP-1 is believed to play a crucial role in mitigating oxidative stress associated with liver injury .

Case Study: Hepatoprotective Mechanism

In a controlled study, mice were treated with varying doses of BP-1 before being subjected to acetaminophen overdose. The results indicated that higher doses of BP-1 correlated with reduced liver enzyme levels and less severe histological damage. This suggests that BP-1 could be a promising candidate for further research into therapeutic interventions for acute liver injury .

Anti-Inflammatory Properties

Potential Therapeutic Agent

Emerging research indicates that this compound may serve as an anti-inflammatory agent by targeting the Toll-like receptor 4 (TLR4) signaling pathway. In studies involving zebrafish larvae and RAW 264.7 macrophages, BP-1 showed efficacy in reducing inflammatory responses induced by lipopolysaccharide (LPS). The compound inhibited the expression of pro-inflammatory mediators such as inducible nitric oxide synthase and tumor necrosis factor-alpha, suggesting its potential application in treating inflammatory conditions .

Table 2: Summary of Anti-Inflammatory Effects

| Parameter | Effect Observed |

|---|---|

| Mortality Reduction | Significant |

| Macrophage Recruitment | Decreased |

| Pro-inflammatory Mediators | Downregulated |

Influence on Material Properties

Modification of Material Characteristics

The incorporation of this compound into textile materials has been studied for its impact on UV resistance and dyeing properties. Research indicates that the compound enhances the UV resistance of fabrics while affecting dye uptake rates differently between cotton and polyester substrates. The findings suggest that modifying textile materials with BP-1 can improve their durability against UV light while also influencing aesthetic properties through dye interactions .

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzophenone involves its ability to absorb UV radiation, thereby preventing the formation of free radicals and subsequent damage to materials and biological tissues. In biological systems, it targets Toll-like receptor 4 and myeloid differentiation factor 2, inhibiting the production of pro-inflammatory mediators and reducing oxidative stress . The compound also stabilizes mitochondrial membrane potential, further contributing to its protective effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key benzophenone derivatives compared include:

| Compound | Substituents | log Kow | λmax (nm) | Key Applications |

|---|---|---|---|---|

| DHBP (BP-1) | 2,4-dihydroxy | 2.96 | 322.0 | Polymers, sunscreens |

| BP-2 | 2,2',4,4'-tetrahydroxy | 2.78 | N/A | UV stabilizers |

| 4-OHBP | 4-hydroxy | 2.67 | N/A | Chemical intermediates |

| BP-8 | 2,2'-dihydroxy-4-methoxy | 3.82 | N/A | Cosmetics, plastics |

| BP-3 (Oxybenzone) | 2-hydroxy-4-methoxy | N/A | 318–323 | Sunscreens (banned in some regions) |

Key Observations:

- Hydrophobicity: DHBP (log Kow = 2.96) is more hydrophobic than BP-2 (2.78) and 4-OHBP (2.67), influencing its environmental persistence and absorption in biological systems .

- UV Absorption: DHBP’s λmax (322.0 nm) is lower than brominated derivatives (e.g., 2,4-dihydroxy-4'-bromo: 327.4 nm), indicating substituents like bromine enhance UV absorption range .

Performance in UV Protection

Environmental and Toxicological Profiles

- Biodegradation: Aerobic degradation of DHBP is 2.74× faster than anaerobic, driven by Bacillus methylotrophicus and Sphingomonas spp., reducing acute toxicity by 99.9% in 6 hours .

- Aquatic Toxicity: DHBP exhibits moderate toxicity (48-h LC50 = 0.9–145 mg·L⁻¹ in planarians), ranking lower than oxybenzone but higher than 4-hydroxy derivatives .

- Developmental Effects: In marine copepods (Acartia tonsa), DHBP inhibits larval development (EC50 = 0.5–77 mg·L⁻¹), with sensitivity increasing at higher salinities and temperatures .

Biological Activity

2,4-Dihydroxybenzophenone (BP-1), a benzophenone derivative, is widely recognized for its applications in various fields, including as a UV filter in sunscreens and as a potential therapeutic agent. This article explores the biological activity of BP-1, focusing on its protective effects against hepatotoxicity, antioxidant properties, and its role in bone formation.

Protective Effects Against Hepatotoxicity

Recent studies have demonstrated that BP-1 exhibits significant hepatoprotective effects, particularly against acetaminophen (APAP)-induced liver injury. A study conducted on C57BL/6J mice revealed that oral administration of BP-1 at doses of 200, 400, and 800 mg/kg body weight significantly reduced serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) following APAP exposure. Histopathological examinations indicated that BP-1 administration mitigated liver damage in a dose-dependent manner .

Mechanism of Action:

- Oxidative Stress Reduction: BP-1's hepatoprotective effect is linked to its ability to reduce oxidative stress. The study measured malondialdehyde (MDA) levels and the glutathione (GSH)/glutathione disulfide (GSSG) ratio, both indicators of oxidative damage. BP-1 pretreatment resulted in decreased MDA levels and an increased GSH/GSSG ratio, suggesting enhanced antioxidant capacity .

Antioxidant Activity

The antioxidant properties of BP-1 are critical for its biological activity. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its protective effects against various forms of cellular damage. This antioxidant activity positions BP-1 as a potential candidate for therapeutic applications in conditions characterized by oxidative stress.

Role in Bone Formation

Another significant aspect of BP-1's biological activity is its involvement in bone health. Research has indicated that BP-1 can stimulate bone formation through the activation of the β-catenin signaling pathway. This pathway is crucial for osteoblast differentiation and proliferation, making BP-1 a candidate for antiosteoporotic therapies. In vitro studies have demonstrated that BP-1 promotes osteogenic differentiation in mesenchymal stem cells .

Ecological Impact and Toxicity

While BP-1 shows promise in various biological activities, it is essential to consider its ecological impact. Studies assessing the acute toxicity of related compounds have shown varying degrees of toxicity to aquatic organisms like Chlorella vulgaris and Daphnia magna. For example, the 48-hour LC50 value for 4,4'-dihydroxybenzophenone was determined to be 12.50 mg/L for Daphnia magna, indicating medium-level toxicity . Understanding these ecological risks is crucial for evaluating the safety of BP-1 in environmental contexts.

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Hepatoprotective Effects | Reduces serum ALT, AST, LDH; mitigates liver damage in APAP-induced injury. |

| Antioxidant Activity | Scavenges free radicals; inhibits lipid peroxidation; enhances GSH/GSSG ratio. |

| Bone Formation | Stimulates osteoblast differentiation via β-catenin signaling pathway. |

| Ecotoxicity | Medium-level toxicity observed in aquatic organisms; requires further study. |

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the UV absorption mechanisms of 2,4-dihydroxybenzophenone?

- Methodology : Use UV-Vis spectroscopy to measure absorption spectra in solvents like ethanol, combined with computational methods (e.g., DFT calculations at B3LYP/def2-TZVPP level) to correlate experimental data with electronic transitions. Compare substituent effects by synthesizing derivatives with electron-donating/withdrawing groups (e.g., methoxy, nitro) and analyzing spectral shifts .

- Key Parameters : Solvent polarity, excitation states (first 70 excited states), and substituent Hammett constants .

Q. What are the recommended methods for purity analysis and characterization of this compound?

- Methodology :

- Purity : Gas chromatography (GC) for organic impurities (>98% purity threshold) and neutralization titration for hydroxyl group quantification .

- Physical Characterization : Melting point analysis (143–147°C range), FT-IR for hydroxyl/carbonyl stretching bands, and HPLC for isomer differentiation (e.g., distinguishing 2,4- from 4,4'-dihydroxy isomers) .

Q. How to optimize synthesis routes for this compound in academic settings?

- Methodology : Compare Friedel-Crafts acylation (using resorcinol and benzoyl chloride) vs. condensation (benzoic acid/trichlorotoluene with resorcinol). Monitor reaction efficiency via TLC, yield optimization via temperature control (80–120°C), and byproduct analysis using GC-MS. Energy-efficient methods (e.g., microwave-assisted synthesis) are recommended for scalability .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the UV stability and antioxidant activity of this compound?

- Methodology : Perform NMR (¹H and ¹³C) to detect hydrogen bonding between hydroxyl and ketone groups. Correlate bond strength (via DFT calculations) with antioxidant efficacy using assays like DPPH radical scavenging. For UV stability, compare accelerated weathering tests (Xenon arc exposure) on polymer films with/without the compound .

Q. What strategies resolve contradictions in reported substituent effects on UV absorption properties?

- Methodology : Conduct meta-analysis of published data (e.g., Wu et al., 2022 vs. Tonis et al., 2023). Replicate experiments under controlled conditions (solvent, concentration, light source). Use multivariate regression to isolate variables (e.g., steric hindrance vs. electronic effects) and validate with transient absorption spectroscopy .

Q. How can this compound be integrated into advanced materials (e.g., Kevlar®) to enhance functionality?

- Methodology : Anchor the compound via covalent grafting (e.g., esterification with fabric hydroxyl groups). Characterize functionalized materials using SEM-EDS for elemental mapping, water contact angle measurements for hydrophobicity, and ASTM G154 for UV resistance. Assess antibacterial activity via ISO 20743 against Staphylococcus aureus .

Q. What computational approaches best predict the thermal degradation profile of this compound?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres. Compare experimental decomposition temperatures (onset ~250°C) with simulations using ReaxFF molecular dynamics or Gaussian-based transition state modeling. Validate with DSC for phase transitions .

Q. How to evaluate the hepatoprotective mechanisms of this compound in preclinical models?

- Methodology : Use APAP-induced hepatotoxicity models in C57BL/6J mice. Measure biomarkers (ALT, AST) and oxidative stress markers (MDA, GSH). Perform RNA-seq to identify pathways (e.g., Nrf2/ARE) and validate with siRNA knockdown. Dose-response studies (10–100 mg/kg) in DMSO/PBS vehicles are critical .

Q. Safety and Compliance

Q. What protocols mitigate risks associated with this compound in aquatic environments?

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDDPOHVAMWLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022406 | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light-yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Methanone, (2,4-dihydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 194 °C at 1 mm Hg | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in cold water, Insoluble in water, Easily soluble in alcohol, ether, glacial acetic acid; scarcely soluble in cold benzene, Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 5.8 lb/gallon at 20 °C | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Epithelial-mesenchymal transition (EMT) is an important process in embryonic development and cancer progression and metastasis. EMT is influenced by 17beta-estradiol (E2), an endogenous estrogen. Benzophenone-1 (2,4-dihydroxybenzophenone, BP-1) and 4-tert-octylphenol (OP) are suspected endocrine disrupting chemicals (EDCs) because they can exhibit estrogenic properties. In this study, we examined whether BP-1 and OP can lead to EMT of BG-1 ovarian cancer cells expressing estrogen receptors (ERs). A wound healing assay and western blot assay were conducted to show the effect of BP-1 and OP on the migration of BG-1 cells and protein expression of EMT-related genes. BP-1 (10(-6) M) and OP (10(-6) M) significantly enhanced the migration capability of BG-1 cells by reducing the wounded area in the cell monolayer relative to the control, similar to E2 (10(-9) M). However, when BG-1 cells were co-treated with ICI 182,780, an ER antagonist, the uncovered area was maintained at the level of the control. N-cadherin, snail, and slug were increased by BP-1 and OP while E-cadherin was reduced compared to the control. However, this effect was also restored by co-treatment with ICI 182,780. Taken together, these results indicate that BP-1 and OP, the potential EDCs, may have the ability to induce ovarian cancer metastasis via regulation of the expression of EMT markers and migration of ER-expressing BG-1 ovarian cancer cells., 2,4-Dihydroxybenzophenone (benzophenone-1; BP-1) is an UV stabilizer primarily used to prevent polymer degradation and deterioration in quality due to UV irradiation. Recently, BP-1 has been reported to bioaccumulate in human bodies by absorption through the skin and has the potential to induce health problems including endocrine disruption. In the present study, we examined the xenoestrogenic effect of BP-1 on BG-1 human ovarian cancer cells expressing estrogen receptors (ERs) and relevant xenografted animal models in comparison with 17-beta estradiol (E2). In in vitro cell viability assay, BP-1 (10(-8)-10(-5)M) significantly increased BG-1 cell growth the way E2 did. The mechanism underlying the BG-1 cell proliferation was proved to be related with the up-regulation of cyclin D1, a cell cycle progressor, by E2 or BP-1. Both BP-1 and E2 induced cell growth and up-regulation of cyclin D1 were reversed by co-treatment with ICI 182,780, an ER antagonist, suggesting that BP-1 may mediate the cancer cell proliferation via an ER-dependent pathway like E2. On the other hand, the expression of p21, a regulator of cell cycle progression at G1 phase, was not altered by BP-1 though it was down-regulated by E2. In xenograft mouse models transplanted with BG-1 cells, BP-1 or E2 treatment significantly increased the tumor mass formation compared to a vehicle (corn oil) within 8 weeks. In histopathological analysis, the tumor sections of E2 or BP-1 group displayed extensive cell formations with high density and disordered arrangement, which were supported by the increased number of BrdUrd positive nuclei and the over-expression of cyclin D1 protein. Taken together, these results suggest that BP-1 is an endocrine disrupting chemical (EDC) that exerts xenoestrogenic effects by stimulating the proliferation of BG-1 ovarian cancer via ER signaling pathway associated with cell cycle as did E2., Prostate cancer (PCa) is a global health concern in human males. Recently, it has been known that endocrine-disrupting chemicals (EDCs) may act as an exogenous factor to enhance cancer progression. Triclosan (TCS) and 2,4-dihydroxybenzophenone (BP-1) were reported to bioaccumulate in human bodies through the skin absorption. However, there has been insufficient evidence on the findings that the intervention of EDCs may promote the cancer progression in PCa. In the present study, to verify the risk of TCS and BP-1 to a PCa progression, cancer cell proliferation and migration were investigated in LNCaP PCa cells. TCS and BP-1 increased LNCaP cell proliferative activity and migration as did dihydrotestosterone (DHT). This phenomenon was reversed by the treatment with bicalutamide, a well known androgen receptor (AR) antagonist, suggesting that TCS and BP-1 acted as a xenoandrogen in LNCaP cells via AR signaling pathway by mimicking the action of DHT. A Western blot assay was performed to identify the alterations in the translational levels of cell growth- and metastasis-related markers, i.e., c-fos, cyclin E, p21, and cathepsin D genes. The expressions of genes related with G1/S transition of cell cycle and metastasis were increased by DHT, TCS, and BP-1, while the expression of p21 protein responsible for cell cycle arrest was reduced by DHT, TCS, and BP-1. Taken together, these results indicated that TCS and BP-1 may enhance the progression of PCa by regulating cell cycle and metastasis-related genes via AR signaling pathway. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from hot water, Light-yellow, crystalline solid | |

CAS No. |

131-56-6 | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIHYDROXYBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIHYDROXYBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2,4-dihydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ54R4Z029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144 °C | |

| Record name | 2,4-Dihydroxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.